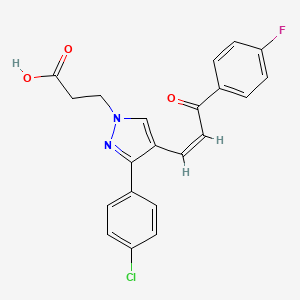
Phenyl (4-(tert-butyl)phenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (4-(tert-butyl)phenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known as PTBPC, is a chemical compound that has been widely used in scientific research. PTBPC is a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Applications De Recherche Scientifique
Endocrine Disrupting Chemicals and Consumer Products
Research has focused on the exposure and effects of non-persistent industrial chemicals, such as phthalates, bisphenol A (BPA), triclosan (TCS), and parabens. These chemicals are known for their anti-androgenic and/or estrogenic effects. Phthalates, for example, are widely used as plasticizers in various industrial products. BPA is a main component of polycarbonate plastics and epoxy resins, and parabens and TCS are commonly used as antimicrobial preservatives. Studies have been conducted to understand the human exposure to these chemicals through biomonitoring, indicating widespread exposure among different population segments (Frederiksen et al., 2014).
Metabolism and Excretion Studies
The metabolism and excretion of various compounds, including synthetic phenolic antioxidants and parabens, have been studied to understand human exposure levels. For instance, synthetic phenolic antioxidants such as butylated hydroxytoluene (BHT) are used in consumer products, and their metabolites have been analyzed in urine samples to estimate human exposure. Similar studies have been conducted for parabens, which are used as preservatives in personal care products, to investigate their metabolism and urinary excretion after oral dosage (Moos et al., 2016).
Environmental and Health Concerns
The presence of endocrine-disrupting chemicals in consumer products and the environment raises concerns about their potential health effects. Research has investigated the associations between exposure to these chemicals and various health outcomes, including reproductive disorders and cancer risk. Studies have also explored the internal dose of biologically active compounds and their effects on human health, emphasizing the need for ongoing monitoring and assessment of exposure risks (Caserta et al., 2013).
Propriétés
IUPAC Name |
[4-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO7S/c1-30(2,3)22-14-20-27(21-15-22)39(34,35)31(28(32)36-24-10-6-4-7-11-24)23-16-18-26(19-17-23)38-29(33)37-25-12-8-5-9-13-25/h4-21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZRIDHQMNOBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (4-(tert-butyl)phenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2737542.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2737543.png)
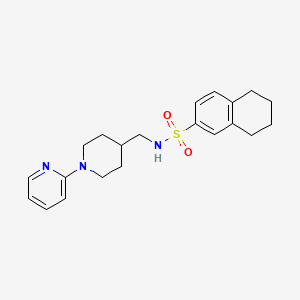
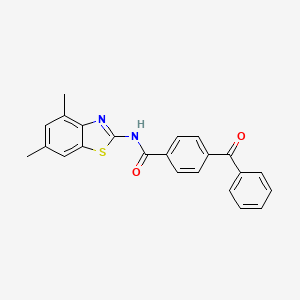

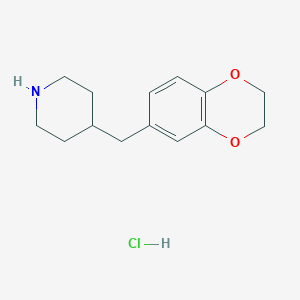
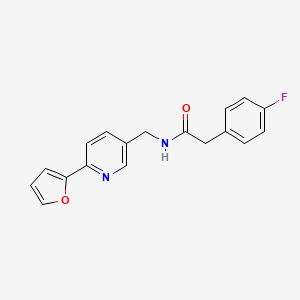
![3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2737553.png)
![ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B2737556.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2737557.png)
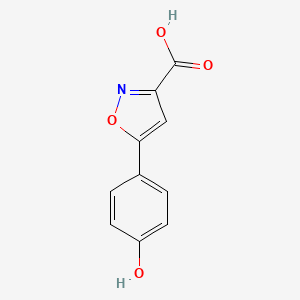
![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2737560.png)
![N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2737561.png)
